

An In-depth Technical Guide to the Chemical Properties of Methyltin(3+)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyltin(3+)**

Cat. No.: **B232008**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **methyltin(3+)** cation ($\text{CH}_3\text{Sn}^{3+}$) is a fundamental organometallic species that serves as a building block for a wide range of organotin compounds. While the bare cation is highly reactive and typically not isolated, its chemical properties can be thoroughly understood through the study of its simple salts and derivatives, most notably methyltin trichloride (CH_3SnCl_3). This technical guide provides a comprehensive overview of the chemical properties of **Methyltin(3+)**, focusing on its structure, reactivity, and thermodynamic characteristics, primarily through the lens of methyltin trichloride. Detailed experimental protocols for the synthesis of methyltin precursors are provided, along with quantitative data presented in structured tables for ease of comparison. Furthermore, key reaction and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical relationships and experimental workflows.

Introduction

Organotin compounds have found widespread applications as PVC stabilizers, catalysts, and biocides. The environmental and toxicological impact of these compounds has necessitated a thorough understanding of their fundamental chemical properties. The **methyltin(3+)** moiety is a key component in a variety of these commercially significant compounds. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical

resource on the core chemical properties of **Methyltin(3+)**, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

The properties of the **Methyltin(3+)** cation are best represented by its most common and stable salt, methyltin trichloride.

Property	Value
Molecular Formula	$\text{CH}_3\text{Sn}^{3+}$
IUPAC Name	methyltin(3+)
Molecular Weight	133.74 g/mol
Formal Charge	+3
CAS Number	16408-15-4

Table 1: Physicochemical Properties of **Methyltin(3+)**

Property	Value
Molecular Formula	$\text{CH}_3\text{Cl}_3\text{Sn}$
IUPAC Name	Trichloro(methyl)stannane
Molecular Weight	240.10 g/mol
Appearance	White crystalline solid[1]
Melting Point	48-51 °C[1]
Boiling Point	171 °C[1]
Solubility	Soluble in many organic solvents
CAS Number	993-16-8[2]

Table 2: Physicochemical Properties of Methyltin Trichloride

Spectroscopic Data

Spectroscopic analysis of methyltin trichloride provides valuable insights into the structure and bonding of the **Methyltin(3+)** moiety.

Nucleus	Chemical Shift (ppm)	Coupling Constant (Hz)	Solvent
¹ H	~0.7-1.2	² J(¹¹⁹ Sn- ¹ H) ≈ 50-60	Various
¹³ C	~ -2 to -9	¹ J(¹¹⁹ Sn- ¹³ C) ≈ 300-400	Various
¹¹⁹ Sn	~165	-	CDCl ₃

Table 3: Representative NMR Spectroscopic Data for Methyltin Compounds. Data for trimethyltin chloride is used as a close analog for trends.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Reactivity and Hydrolysis

The **Methyltin(3+)** cation is a strong Lewis acid and readily undergoes hydrolysis in aqueous solutions. The hydrolysis of methyltin(IV) trichloride has been studied in detail and involves the formation of various hydroxo species.[\[6\]](#)

The hydrolysis proceeds through a series of equilibria, with the formation of monomeric and dimeric species. The distribution of these species is highly dependent on the pH of the solution.

Equilibrium Reaction	log β
CH ₃ Sn ³⁺ + H ₂ O ⇌ CH ₃ Sn(OH) ²⁺ + H ⁺	-1.58
CH ₃ Sn ³⁺ + 2H ₂ O ⇌ CH ₃ Sn(OH) ₂ ⁺ + 2H ⁺	-4.96
CH ₃ Sn ³⁺ + 3H ₂ O ⇌ CH ₃ Sn(OH) ₃ + 3H ⁺	-9.83
2CH ₃ Sn ³⁺ + 5H ₂ O ⇌ [(CH ₃ Sn) ₂ (OH) ₅] ⁺ + 5H ⁺	-11.08

Table 4: Equilibrium Constants for the Hydrolysis of **Methyltin(3+)** at 25°C and I = 0 mol dm⁻³.
[\[6\]](#)

The following diagram illustrates the stepwise hydrolysis of the **Methyltin(3+)** cation.

[Click to download full resolution via product page](#)

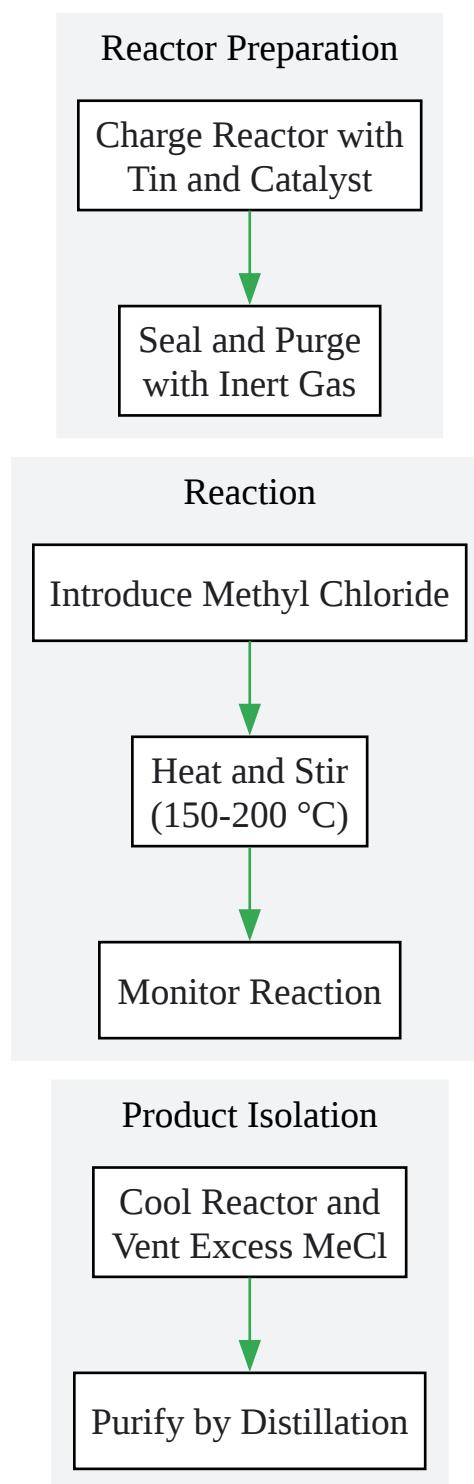
Hydrolysis pathway of **Methyltin(3+)**.

Experimental Protocols

Synthesis of Methyltin Trichloride

A common method for the preparation of methyltin trichloride is the direct reaction of metallic tin with methyl chloride in the presence of a catalyst.

Materials:


- Tin metal (powder or granules)
- Methyl chloride (gas)
- Catalyst (e.g., a quaternary ammonium or phosphonium salt)
- High-pressure reactor equipped with a stirrer and temperature control

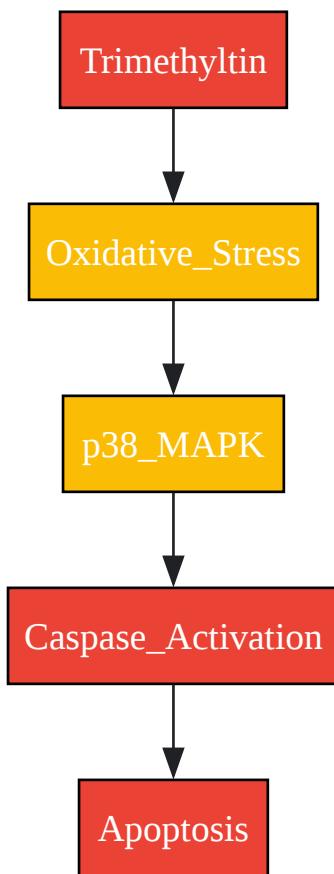
Procedure:

- The reactor is charged with tin metal and the catalyst.
- The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
- Methyl chloride gas is introduced into the reactor to a specified pressure.
- The mixture is heated to the reaction temperature (typically 150-200 °C) with vigorous stirring.
- The reaction is monitored by pressure changes and/or sampling and analysis.

- Upon completion, the reactor is cooled, and the excess methyl chloride is vented.
- The product, a mixture of methyltin chlorides, is purified by distillation.

The following diagram illustrates the general workflow for the synthesis of methyltin trichloride.

[Click to download full resolution via product page](#)


Workflow for Methyltin Trichloride Synthesis.

Biological Activity and Signaling Pathways

Methyltin compounds, particularly trimethyltin, are known neurotoxins. While the specific signaling pathways for **Methyltin(3+)** are not extensively characterized, studies on related trimethyltin compounds have elucidated mechanisms of toxicity involving the induction of apoptosis.

Trimethyltin has been shown to induce neuronal cell death through a pathway involving oxidative stress, activation of p38 mitogen-activated protein kinase (MAPK), and subsequent activation of caspases.

The following diagram illustrates a proposed signaling pathway for trimethyltin-induced apoptosis.

[Click to download full resolution via product page](#)

Proposed pathway for trimethyltin-induced apoptosis.

Conclusion

The chemical properties of the **Methyltin(3+)** cation are of significant interest due to the widespread use and environmental relevance of organotin compounds. This technical guide has provided a detailed overview of the physicochemical properties, spectroscopic data, and reactivity of **Methyltin(3+)**, primarily through the examination of methyltin trichloride. The provided experimental protocols and visualizations of key pathways offer valuable resources for researchers in the fields of chemistry, toxicology, and drug development. Further research into the specific biological interactions and signaling pathways of different methyltin species will be crucial for a complete understanding of their toxicological profiles and for the development of safer alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyltin trichloride | Methyltin trichloride | CH₃Cl₃Sn - Ereztech [ereztech.com]
- 2. Methyltin(3+);trichloride | CH₃Cl₃Sn | CID 92135235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Methyltin(3+)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b232008#what-are-the-chemical-properties-of-methyltin-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com